21-Dehydro Beclomethasone
CAS No.:
Cat. No.: VC0209720
Molecular Formula: C₂₂H₂₇ClO₅
Molecular Weight: 406.9
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₂₇ClO₅ |
---|---|
Molecular Weight | 406.9 |
Introduction
Chemical Properties and Structure
21-Dehydro Beclomethasone possesses distinct chemical properties that differentiate it from its parent compound beclomethasone. The following table presents its key chemical identifiers and physical characteristics:
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇ClO₅ |
Molecular Weight | 406.9 g/mol |
Physical Description | Powder |
Chemical Name | (11β,16β)-9-Chloro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al |
Solubility | Chloroform, Dichloromethane, DMSO |
Storage Conditions | 2-8°C, protected from air and light |
IUPAC Name | 2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
The structure features a steroid backbone with key functional groups including hydroxyl groups at positions 11 and 17, a chlorine atom at position 9, and most distinctively, an aldehyde group at position 21. This aldehyde group represents the key structural difference from the parent compound beclomethasone, which contains a hydroxyl group at this position. The presence of multiple stereocenters in the molecule contributes to its complex three-dimensional structure and specific biological activity profile .
Relationship to Beclomethasone
21-Dehydro Beclomethasone is classified as an impurity of beclomethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Beclomethasone itself is a prodrug that undergoes rapid conversion in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which exhibits potent glucocorticoid receptor binding affinity .
The relationship between beclomethasone and 21-Dehydro Beclomethasone is particularly significant in pharmaceutical manufacturing and quality control. As a potential degradation product or synthesis byproduct, 21-Dehydro Beclomethasone can form during the manufacturing process, storage, or metabolism of beclomethasone preparations. The structural modification at the C-21 position, with an aldehyde group replacing the hydroxyl group found in beclomethasone, affects the compound's receptor binding properties and pharmacological activity .
Monitoring and controlling the levels of this impurity are critical aspects of ensuring the safety, efficacy, and quality of beclomethasone pharmaceutical products. Regulatory standards typically establish acceptable limits for such impurities in finished drug products, necessitating sensitive and specific analytical methods for their detection and quantification .
Synthesis and Formation Pathways
As an impurity of beclomethasone, 21-Dehydro Beclomethasone typically forms through oxidation of the primary alcohol group at position 21 of the beclomethasone molecule. This oxidation converts the hydroxyl group (-CH₂OH) to an aldehyde group (-CHO), resulting in the characteristic structural modification that defines this compound .
Several pathways can lead to the formation of this impurity:
Synthetic Process Impurities
Analytical Detection and Characterization
The detection and accurate quantification of 21-Dehydro Beclomethasone are essential aspects of pharmaceutical quality control. Several analytical techniques are commonly employed for this purpose:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, MS) represents the most common approach for separating and quantifying 21-Dehydro Beclomethasone in pharmaceutical preparations. The compound's distinct chemical structure, particularly its aldehyde functional group, provides characteristic retention behavior and detection properties that facilitate its identification and quantification .
Spectroscopic Identification
Spectroscopic techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
These methods provide structural confirmation and can be used to distinguish 21-Dehydro Beclomethasone from other related impurities based on its unique structural features. The aldehyde group in particular gives rise to characteristic spectral signals that aid in identification .
Applications and Significance
21-Dehydro Beclomethasone serves several important functions in pharmaceutical science:
Quality Control Standard
Related Derivatives and Compounds
Several related compounds represent important extensions of the 21-Dehydro Beclomethasone chemical family:
21-Dehydro Beclomethasone 17-Propionate
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